molecular formula C19H15BrN2O3S B6568493 5-bromo-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide CAS No. 946218-59-3

5-bromo-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide

Cat. No. B6568493
CAS RN: 946218-59-3
M. Wt: 431.3 g/mol
InChI Key: JMGUTLNWGRQAJG-UHFFFAOYSA-N
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Description

This compound is a derivative of thiophene, which is a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .


Synthesis Analysis

Furan/thiophene-2-carboxamide derivatives were prepared from acyl chlorides and heterocyclic amine derivatives with good yields . The chemical structures were confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis .


Molecular Structure Analysis

The molecular structure of this compound was confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis .


Chemical Reactions Analysis

The compound was synthesized from acyl chlorides and heterocyclic amine derivatives . The synthesis involved several steps and yielded a variety of furan/thiophene-2-carboxamide derivatives .


Physical And Chemical Properties Analysis

Thiophene, the core structure of this compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

5-Bromo-2-thiophenecarboxaldehyde serves as a valuable building block in organic synthesis. Researchers use it to create more complex molecules, especially those with thiophene or furan moieties. Medicinal chemists explore its potential as a scaffold for designing novel drugs. By modifying its structure, they can develop compounds with specific biological activities, such as anti-inflammatory or anti-tumor effects .

Organic Semiconductors

Thiophene derivatives play a crucial role in organic electronics. They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The conjugated system in 5-bromo-2-thiophenecarboxaldehyde contributes to its semiconducting properties, making it relevant for designing efficient electronic devices .

Corrosion Inhibition

Corrosion inhibitors are essential for protecting metals and alloys in various industrial applications. Researchers have investigated the potential of thiophene derivatives, including 5-bromo-2-thiophenecarboxaldehyde, as effective corrosion inhibitors. These compounds form protective layers on metal surfaces, preventing corrosion and extending the lifespan of materials .

Radiopharmaceuticals

5-Bromo-2-thiophenecarboxaldehyde has been used to prepare radiopharmaceuticals. For instance, it was employed in the synthesis of 5-[^18F]fluoro-2-thiophene carboxaldehyde, which can be used for positron emission tomography (PET) imaging. PET scans are valuable in diagnosing and monitoring various diseases, including cancer .

Heterocyclic Chemistry

The compound’s heterocyclic structure makes it interesting for researchers studying the reactivity of thiophenes and furans. It participates in diverse chemical reactions, allowing the creation of new derivatives with unique properties. These derivatives may find applications in materials science, catalysis, and other fields .

Material Science

Researchers explore the use of 5-bromo-2-thiophenecarboxaldehyde in material science. Its incorporation into polymers or hybrid materials can enhance their properties, such as conductivity, optical behavior, or mechanical strength. By understanding its interactions with other components, scientists aim to design advanced materials for various applications .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the sources, thiophene derivatives in general have been reported to possess a wide range of therapeutic properties .

properties

IUPAC Name

5-bromo-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O3S/c20-17-8-7-15(25-17)18(23)21-13-6-5-12-3-1-9-22(14(12)11-13)19(24)16-4-2-10-26-16/h2,4-8,10-11H,1,3,9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGUTLNWGRQAJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)Br)N(C1)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide

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